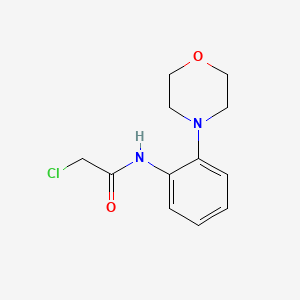

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

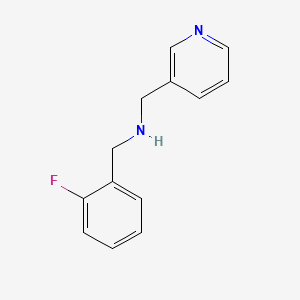

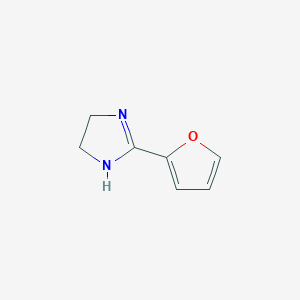

The compound “3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one” is a complex organic molecule. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a benzylamino-methyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve multistep syntheses. These can include nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The quinoline backbone and benzylamino-methyl group would contribute to this complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications

Anticancer and Antimicrobial Properties

A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Among these, compound 8f showed the most notable anticancer activity. Docking studies suggested a prominent and conserved binding interaction with the EGFR tyrosine kinase, 1M17. Furthermore, certain compounds within this series displayed notable in vitro antibacterial activity against Gram-negative bacteria, specifically E. coli, indicating potential as antimicrobial agents (Bolakatti et al., 2020).

Antihypertensive Activity

3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, synthesized through a novel route from methyl anthranilate, exhibited significant antihypertensive effects in spontaneously hypertensive rats. In particular, 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one demonstrated superior antihypertensive activity compared to the standard reference prazocin, indicating a potential for therapeutic application in hypertension management (Alagarsamy & Pathak, 2007).

Neuroprotective Activity

4-Substituted quinolin-2(1H)-ones were prepared and evaluated for their activity against N-methyl-D-aspartate (NMDA) receptor binding sites and neurotoxicity inhibition. Among these compounds, 4-(2-carbethoxyethanamino)-7-chloro-3-nitroquinolin-2(1H)-one (9b) exhibited favorable NMDA receptor binding site activity, and 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one (9c) demonstrated potent neurotoxicity, suggesting potential neuroprotective applications (Jung et al., 2003).

properties

IUPAC Name |

3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDCUFKFQDTYCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CNCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

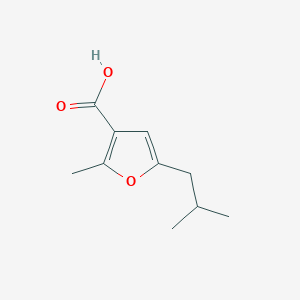

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)